Morelloflavone

Description

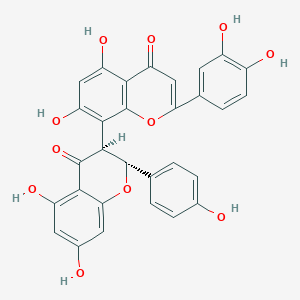

Structure

3D Structure

Properties

Molecular Formula |

C30H20O11 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |

InChI Key |

GFWPWSNIXRDQJC-PXJZQJOASA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

Synonyms |

fukugetin morelloflavone |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies for Morelloflavone

Botanical Sources within the Genus Garcinia

The Garcinia genus, belonging to the Clusiaceae family, is a significant source of various secondary metabolites, including biflavonoids like morelloflavone (B191904). researchgate.netjst.go.jpjksus.orgnih.gov These compounds are found in different parts of the plants, such as leaves, fruits, seeds, and bark. researchgate.netnih.govmdpi.commdpi.com

Garcinia dulcis as a Primary Source

Garcinia dulcis is a tropical plant native to Southeast Asia and is recognized as a primary source of this compound. wikipedia.orgnih.govnih.gov this compound is a principal bioactive compound found in the flower extract of G. dulcis. researchgate.netnih.gov It is also present in the leaves and other parts of the plant. researchgate.netnih.govnih.gov

Other Garcinia Species (e.g., G. brasiliensis, G. morella, G. cymosa, G. subelliptica, G. multiflora)

This compound is widely distributed among various Garcinia species. researchgate.netjksus.org It has been reported in:

Garcinia brasiliensis, isolated from the fruit pericarp and leaves. researchgate.netmdpi.comacademicjournals.orgresearchgate.netunesp.br

Garcinia morella, where it has been isolated from the heartwood. nih.govmdpi.comsastra.edu G. morella is noted to contain garcinia-biflavonoid-1 in optimal concentrations. mdpi.com

Garcinia cymosa, with isolation reported from the stem bark. researchgate.netresearchgate.netnih.govunsri.ac.idknapsackfamily.com

Garcinia subelliptica, where it is found in the leaves. jst.go.jpnih.govresearchgate.netnih.gov

Garcinia multiflora. researchgate.netnih.gov

Other species such as G. madruno, G. talboti, G. spicata, G. linii, G. livingstonei, G. kola, and G. travancorica. researchgate.netjksus.orgsurrey.ac.ukscite.ai

Isolation from Other Plant Genera (e.g., Allanblackia)

Beyond the Garcinia genus, this compound has also been identified in other plant genera, including Allanblackia. unilag.edu.ng Specifically, Allanblackia floribunda seeds have been reported to contain this compound. unilag.edu.ng this compound has also been identified in peanut skins. nih.gov

Advanced Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from complex plant extracts typically involve a combination of extraction and chromatographic techniques. A common initial step involves solvent extraction of plant material, often followed by fractionation using solvents of increasing polarity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a critical technique for the purification and analysis of this compound, allowing for high purity levels. nih.gov Preparative HPLC is utilized for the final purification of this compound from enriched fractions. jst.go.jpmedwinpublishers.comnih.gov For analysis and purity confirmation, reversed-phase HPLC is frequently employed. nih.gov For example, purity can be confirmed via HPLC using an ODS-2 column with an acetonitrile/1% acetic acid mobile phase and UV detection at 289 nm. Another reported HPLC method for quantification involves a Vydac C-18 reversed phase column with a linear gradient of acetonitrile/0.55% acetic acid and UV monitoring at 289 nm. nih.gov

Column Chromatography and Sephadex LH-20 Methodologies

Column chromatography, particularly using silica (B1680970) gel, is a widely used technique for the initial fractionation and purification of this compound from crude extracts. jst.go.jpjksus.orgacademicjournals.orgscite.airesearchgate.netphcog.com Extracts are subjected to silica column chromatography, often using gradient elution systems with solvent mixtures like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/acetone (B3395972). jksus.orgacademicjournals.orgresearchgate.netphcog.com

Sephadex LH-20 column chromatography is another important technique employed in the isolation and purification of this compound, often used for gel filtration or size exclusion chromatography. jst.go.jpjksus.orgacademicjournals.orgmedwinpublishers.com This method is effective in further purifying flavonoid derivatives. mdpi.com Elution with solvents such as methanol (B129727) or mixtures of n-hexane, dichloromethane, and methanol are common with Sephadex LH-20. jksus.orgacademicjournals.orgmedwinpublishers.com This technique can be used after initial silica gel chromatography to obtain purer compounds. jst.go.jpjksus.org

Table 1: Selected Botanical Sources of this compound

| Botanical Source | Plant Part(s) Isolated From | Reference |

| Garcinia dulcis | Leaves, Flowers, Other parts | researchgate.netnih.govnih.govnih.gov |

| Garcinia brasiliensis | Fruit pericarp, Leaves | researchgate.netmdpi.comacademicjournals.orgresearchgate.netunesp.br |

| Garcinia morella | Heartwood | nih.govmdpi.comsastra.edu |

| Garcinia cymosa | Stem bark | researchgate.netresearchgate.netnih.govunsri.ac.idknapsackfamily.com |

| Garcinia subelliptica | Leaves | jst.go.jpnih.govresearchgate.netnih.gov |

| Garcinia multiflora | Not specified | researchgate.netnih.gov |

| Allanblackia floribunda | Seeds | unilag.edu.ng |

| Garcinia madruno | Not specified | jksus.org |

| Garcinia livingstonei | Stem bark, Fruits | surrey.ac.uk |

| Garcinia travancorica | Leaves | scite.ai |

Table 2: Common Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Examples | Application | Reference |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate, Dichloromethane/Acetone | Fractionation, Purification | jst.go.jpjksus.orgacademicjournals.orgscite.airesearchgate.netphcog.com |

| Sephadex LH-20 CC | Sephadex LH-20 | Methanol, n-Hexane/Dichloromethane/Methanol | Purification (Gel Filtration) | jst.go.jpjksus.orgacademicjournals.orgmedwinpublishers.commdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, ODS-2) | Acetonitrile/Acetic acid, Acetonitrile/Water/TFA | Purification, Analysis | jst.go.jpnih.govnih.govmedwinpublishers.comnih.gov |

This compound is a naturally occurring biflavonoid, a class of polyphenolic compounds characterized by a structure composed of two flavonoid units linked together biocrick.com. Its chemical structure consists of a flavanone (B1672756) unit linked to a flavone (B191248) moiety via a C–C bond .

This compound is primarily found in plants belonging to the Garcinia genus, which is known for its traditional medicinal uses in various cultures, particularly in Southeast Asia biocrick.comjst.go.jp. Specific species reported to contain this compound include Garcinia dulcis, Garcinia brasiliensis, Garcinia multiflora, and Garcinia subelliptica biocrick.comnih.gov. It has also been isolated from Rheedia acuminata and Chisocheton lasiocarpus researchgate.netresearchgate.net. The presence of biflavonoids like this compound is considered a chemotaxonomic marker for the Garcinia genus jst.go.jpfrontiersin.org.

The isolation of this compound from natural sources typically involves solvent-based extraction followed by chromatographic purification . A common approach involves using plant materials such as dried leaves or fruit pericarp academicjournals.orgunesp.br. These materials are often defatted with non-polar solvents like hexane or petroleum ether to remove lipids and chlorophyll (B73375) before the main extraction . Polar solvents such as acetone or ethanol (B145695) (95%) are then used for the primary extraction of biflavonoids under reflux conditions . This yields crude extracts containing a percentage of this compound .

Further purification of the crude extract is necessary to isolate pure this compound, often employing multi-step chromatography . Techniques reported for the purification of this compound include silica gel column chromatography, often utilizing a gradient elution system with solvent mixtures such as dichloromethane-acetone or toluene/ethanol/formic acid unesp.br. Sephadex LH-20 column chromatography with methanol or methanol/water mixtures has also been used academicjournals.orgunesp.br. Reverse-phase chromatography on octadecyl silica (ODS) and preparative HPLC are also effective methods for achieving high purity jst.go.jp. Countercurrent chromatography (CCC) using a two-phase solvent system has demonstrated the ability to achieve high purity in a single run .

Research findings indicate variations in this compound concentration depending on the plant source and extraction method. For example, the ethyl acetate extract of Platonia insignis shell was found to contain 340 mg/g of this compound, highlighting this source as potentially rich in the compound scielo.br.

The confirmation of this compound's identity and structure in research contexts relies heavily on spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds like this compound unesp.brnih.gov. Both ¹H NMR and ¹³C NMR spectroscopy provide characteristic signals that correspond to the different hydrogen and carbon atoms within the molecule's structure unesp.brspectrabase.com. Analysis of chemical shifts, splitting patterns, and signal intensities in ¹H NMR spectra helps in determining the types of protons and their neighboring environments unesp.br. ¹³C NMR spectroscopy provides information about the carbon skeleton unesp.brspectrabase.com.

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, are crucial for assigning signals and confirming connectivity within the complex structure of biflavonoids. These include techniques like Correlation Spectroscopy (COSY), which reveals coupled protons; Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), which correlate proton and carbon signals directly bonded to each other; and Heteronuclear Multiple-Bond Correlation (HMBC), which shows correlations between protons and carbons separated by two or three bonds jst.go.jpunesp.br. These 2D NMR data, in conjunction with 1D NMR spectra, enable the complete assignment of NMR signals and the confirmation of the proposed structure unesp.br.

Variable temperature NMR experiments have been used to study the conformational dynamics of this compound in solution, revealing the coexistence of different conformers at room temperature researchgate.net. This highlights the utility of NMR in understanding the flexibility and preferred orientations within the this compound structure researchgate.net.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the accurate mass of a compound, which is essential for confirming its molecular formula nih.govmdpi.com. HRMS provides a mass-to-charge ratio (m/z) with high precision, allowing researchers to distinguish between compounds with very similar nominal masses nih.gov.

For this compound (C₃₀H₂₀O₁₁), HRMS analysis typically yields a protonated molecular ion peak, [M+H]⁺, or a deprotonated molecular ion peak, [M-H]⁻, with an accurate mass that matches the calculated mass for its molecular formula mdpi.comarabjchem.org. For example, an HRMS (ESI) m/z of 539.096993 [M+H]⁺ has been reported, corresponding to the molecular formula C₃₀H₁₉O₁₀, likely representing a fragment or a different ionization state . Another source reports an HRMS (ESI) m/z of 761.1720 [M+H]⁺ for a glycosylated derivative of this compound (C₃₈H₃₂O₁₇), with a calculated mass of 761.1718, demonstrating the precision of HRMS in confirming the molecular formula of this compound and its derivatives mdpi.com.

While HRMS is effective for determining the molecular formula, it does not provide detailed information about the arrangement of atoms and functional groups within the molecule nih.gov. Therefore, HRMS is typically used in conjunction with NMR spectroscopy for comprehensive structural identification nih.govmedwinpublishers.com.

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, such as this compound, which possesses stereogenic centers researchgate.netnih.govacs.orgnih.gov. CD measures the differential absorption of left and right circularly polarized light by a chiral substance, producing a CD spectrum with positive and negative Cotton effects at specific wavelengths nih.govnih.govcapes.gov.br.

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TDDFT), are often employed in conjunction with experimental CD data to assign the absolute configuration of complex natural products like this compound nih.govacs.orgnih.govcapes.gov.br. By comparing the experimentally observed CD spectrum with the theoretically calculated spectra for possible stereoisomers, researchers can unequivocally determine the correct absolute configuration nih.govnih.govcapes.gov.br.

Studies on this compound have utilized TDDFT calculations to assign its absolute configuration as 2R,3S researchgate.netnih.govacs.orgcapes.gov.br. The experimentally observed Cotton effects around 290 nm and 350 nm have been analyzed and attributed to electronic transitions within the flavanone and flavone moieties, as well as interactions between them nih.govacs.orgcapes.gov.br. The significant differences observed in the calculated CD spectra of different rotamers of this compound highlight the influence of rotational restrictions on its chiroptical properties nih.govcapes.gov.br. This research indicates that empirical CD rules derived from monomeric flavonoids may not be directly applicable to the configurational assignment of complex biflavonoids like this compound nih.govcapes.gov.br.

Synthetic and Semisynthetic Strategies for Morelloflavone and Its Analogues

Total Chemical Synthesis Approaches for Morelloflavone (B191904)

Total chemical synthesis of biflavonoids like this compound often involves the coupling of two flavonoid or related aromatic units. Various chemical approaches, including coupling and rearrangement strategies, have been developed for biflavonoid synthesis since their discovery. researchgate.net

Biflavonoid synthesis serves as a significant research area for developing methodologies for constructing complex polyphenolic structures. The structural diversity of biflavonoids, arising from variations in the flavonoid units, the type and position of the linker, and the presence of functional groups and stereocenters, presents considerable synthetic challenges and opportunities. researchgate.net Research in this area has explored various coupling strategies to conjoin flavonoid monomers, providing valuable insights applicable to the synthesis of specific biflavonoids like this compound. researchgate.netresearchgate.net

Transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, have been widely applied in the synthesis of C-C linked biflavonoids. These methods typically involve coupling two flavonoid monomers, one functionalized with a halogen (such as bromide or iodide) and the other with an organometallic species (like a boronate ester for Suzuki coupling or an organostannane for Stille coupling). semanticscholar.orgmdpi.comnih.govmdpi.commdpi.com

The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various C-C linked biflavones, including unnatural analogues. nih.govmdpi.com For instance, the coupling of flavonyl boronate esters with iodoflavones has been reported for the synthesis of biflavonoids. hilarispublisher.com While Suzuki coupling has proven utility, challenges such as low yields have been noted in the synthesis of certain biflavonoid hybrids. cam.ac.uk

The Stille coupling reaction, another palladium-catalyzed cross-coupling method, has also been explored for biflavonoid synthesis. mdpi.comnih.gov Studies have compared the efficiency of Suzuki and Stille couplings in the context of biflavonoid synthesis, with some reports indicating the success of Suzuki coupling where Stille coupling failed, suggesting factors like transmetallation rates play a role. researchgate.net

These cross-coupling methods allow for the controlled formation of the biaryl linkage characteristic of many biflavonoids, offering routes to both symmetrical and unsymmetrical structures. researchgate.netcam.ac.uk

Biflavonoid Synthesis as a Model Compound Research Area

Enzymatic Synthesis Research for this compound Production

Enzymatic synthesis offers a potentially greener and more selective approach to the production of natural products, including biflavonoids and their glycosides. Research has explored the use of enzymes, such as laccases and glycosyltransferases, for the synthesis and modification of biflavonoids. acs.orgnih.govclockss.orgrsc.org

Laccase-mediated oxidative coupling has been investigated for the synthesis of biflavonoids through the dimerization of chalcones. clockss.org This enzymatic approach can produce enantiomerically enriched products under milder conditions compared to some chemical methods.

More recently, enzymatic systems utilizing O-glycosyltransferases and sucrose (B13894) synthase have been developed for the biosynthesis of biflavonoid glycosides. acs.orgnih.gov These systems have demonstrated the ability to glycosylate a variety of biflavonoids, leading to products with significantly increased water solubility, which can be advantageous for potential applications. acs.orgnih.gov While direct enzymatic synthesis of the this compound core structure may be complex, enzymatic methods show promise for the regioselective modification and glycosylation of this compound and other biflavonoids. acs.orgnih.gov

Semisynthetic Derivatization of this compound

Semisynthetic approaches involve chemically modifying naturally isolated this compound to generate derivatives with altered properties. This strategy is valuable for exploring structure-activity relationships and potentially improving biological activity, solubility, or stability. researchgate.netacademicjournals.orgacademicjournals.orgnih.govresearchgate.netmdpi.com this compound, possessing several hydroxyl groups, is a suitable substrate for various derivatization reactions, including acylation and alkylation. researchgate.netacademicjournals.orgacademicjournals.orgresearchgate.net

Acylation reactions involve the introduction of acyl groups onto the hydroxyl functionalities of this compound. This modification can alter the compound's lipophilicity and interaction with biological targets. For example, penta-O-acetyl this compound has been synthesized through acylation of the hydroxyl groups. researchgate.netacademicjournals.orgacademicjournals.orgnih.govresearchgate.netmdpi.com

Research has shown that acylation can significantly impact the biological activity of this compound derivatives. For instance, this compound-7,4`,7``,3,4-penta–O–acetyl (Compound 4) demonstrated enhanced inhibitory effects against certain proteases compared to the parent compound. [4, 10, 11, 33]

Table 1: Select Semisynthetic Acylated this compound Derivative

| Compound Name | Modification Type |

| This compound-7,4`,7``,3,4-penta–O–acetyl | Acylation |

Alkylation reactions involve the introduction of alkyl groups onto the hydroxyl groups of this compound, typically through ether formation. Similar to acylation, alkylation can modify the compound's physicochemical properties and biological interactions. Examples include the synthesis of penta-O-methyl and penta-O-butanoyl derivatives of this compound. [4, 10, 11, 14, 24]

Studies on alkylated this compound derivatives have also shown altered biological activities. This compound-7,4,7,3```,4```-penta-O-methyl (Compound 5) and this compound-7,4,7,3,4-penta-O-butanoyl (Compound 6) exhibited different levels of protease inhibition compared to this compound and its acetylated derivative. [4, 10, 11, 33]

Table 2: Select Semisynthetic Alkylated this compound Derivatives

| Compound Name | Modification Type |

This compound-7,4,7``,3,4-penta-O-methyl | Alkylation |

| This compound-7,4,7``,3,4-penta-O-butanoyl | Alkylation |

These semisynthetic modifications highlight the potential to fine-tune the properties of this compound for specific applications through targeted chemical transformations. [4, 10, 11]

Glycosylation Studies and Glycoside Formation

Glycosylation, the attachment of a sugar moiety to a molecule, can significantly impact the solubility and biological activity of flavonoids. usd.ac.idjrespharm.com this compound exists in nature in both its aglycone form and as glycosides. This compound-4'''-glycoside and this compound-7''-O-β-D-glycoside (fukugeside) have been isolated from Garcinia brasiliensis. academicjournals.orgacademicjournals.orgresearchgate.netresearchgate.netresearchgate.net

Research indicates that glycosylation can affect the inhibitory activity of biflavonoids. jrespharm.com For example, glucosidic biflavonoids like this compound-7''-O-glucoside have shown weaker activity in certain assays compared to their corresponding aglycones, including this compound. jrespharm.com The presence of a sugar moiety generally increases the water solubility of flavonoids due to the polar nature of the sugar. usd.ac.id

Process Optimization Strategies for Enhanced this compound Yield in Research Settings

Optimizing the extraction process is crucial for obtaining higher yields of this compound from natural sources for research purposes. Traditional extraction methods can be time-consuming and require large volumes of solvents. researchgate.net Various strategies have been explored to enhance the efficiency and yield of this compound extraction.

Solvent Engineering for Extraction Efficiency Enhancement

The choice of solvent plays a critical role in the efficiency of flavonoid extraction. researchgate.netresearchgate.netmdpi.com Solvent engineering involves selecting and optimizing solvent systems to improve the solubility and recovery of the target compound. For this compound, solvent-based extraction is a common isolation method, typically followed by chromatographic purification.

Studies on flavonoid extraction from plant materials highlight the importance of solvent concentration and composition. For instance, optimized extraction of total flavonoids from Eucommia ulmoides leaves was achieved with a 70% ethanol (B145695) concentration. mdpi.com Ternary solvent systems, such as acetone (B3395972):ethanol:water (5:3:2), have been reported to increase the extraction efficiency of flavonoids by improving solubility. Research on extracting polyphenols from bitter orange waste also showed that 50% aqueous ethanol or acetone maximized extraction yields. nih.gov

Microwave-Assisted Extraction Techniques

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat solvents and plant material, enhancing the extraction of soluble compounds. researchgate.netacademicjournals.orgmdpi.com MAE offers advantages such as reduced solvent volume, shorter processing time, and increased sample throughput compared to conventional methods. researchgate.netacademicjournals.org

In MAE, microwave energy rapidly heats the solvent, causing increased pressure within the plant tissue, which can lead to cell rupture and improved release of bioactive compounds like flavonoids. researchgate.net The dielectric properties of the solvent are important in MAE, as they influence the solvent's ability to absorb microwave energy and heat rapidly. researchgate.net Studies on flavonoid extraction using MAE have investigated parameters such as solvent concentration, microwave power, and irradiation time to optimize yields. academicjournals.orgmdpi.com For example, optimizing MAE conditions for flavonoids from mulberry leaves involved determining optimal ethanol concentration, material-to-solvent ratio, microwave power, and irradiation time. academicjournals.org Another study on extracting a chalcone (B49325) flavonoid using MAE found optimal conditions involving a specific sample-to-solvent ratio, microwave power, and time, resulting in a higher yield compared to conventional methods. mdpi.com Controlled dielectric heating in MAE has been shown to reduce processing time significantly while maintaining compound integrity.

Here is a data table summarizing some research findings related to extraction optimization:

| Extraction Method | Plant Material | Solvent System | Optimized Condition Examples | Reported Outcome | Source |

| Solvent Extraction | Eucommia ulmoides leaves | Ethanol/Water | 70% Ethanol | Total flavonoid yield: 169.3 mg/g plant material. | mdpi.com |

| Solvent Engineering | General Flavonoid Extraction | Acetone:Ethanol:Water | 5:3:2 | Increased extraction efficiency by 22%. | |

| Solvent Extraction | Bitter Orange Waste | Ethanol/Water or Acetone/Water | 50% Ethanol or Acetone | Maximized extraction yields. | nih.gov |

| Microwave-Assisted Extraction | Mulberry Leaves | Ethanol/Water | 60% Ethanol, 1:15 ratio, 560 W, 5 min | Optimal extraction parameters for flavonoids. | academicjournals.org |

| Microwave-Assisted Extraction | Syzygium nervosum fruits | Ethanol | 1:35 ratio, 350 W, 38 min | Higher chalcone flavonoid yield than conventional. | mdpi.com |

| Microwave-Assisted Extraction | General Flavonoid Extraction | Various | Controlled heating (300 W, 60°C, 15 min) | Reduced processing time by 80%, 98% integrity. |

Preclinical Investigations of Morelloflavone S Biological Activities

Modulation of Cellular Processes in Oncogenesis and Anti-Tumor Research

Preclinical research indicates that morelloflavone (B191904) can modulate several key cellular processes involved in the initiation and progression of cancer. Its effects have been observed in both in vitro and in vivo models, highlighting its potential as an agent for anti-tumor strategies.

Inhibition of Angiogenesis in in vitro and in vivo Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, invasiveness, and metastasis. surrey.ac.ukciteab.com this compound has demonstrated inhibitory effects on angiogenesis in various preclinical models. surrey.ac.ukciteab.comnih.govnih.gov

Studies using primary cultured human umbilical vascular endothelial cells (HUVECs) have shown that this compound can inhibit cellular responses induced by Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. This compound inhibited VEGF-induced HUVEC proliferation, migration, invasion, and capillary-like tube formation in a dose-dependent manner. surrey.ac.ukciteab.comnih.govresearchgate.net Specifically, this compound significantly inhibited VEGF-induced HUVEC migration at a concentration of 1 μmol/L in scratching cell assays. surrey.ac.ukciteab.com Furthermore, 10 μmol/L this compound inhibited 50% of tube formation of HUVECs on Matrigel, while 50 μmol/L this compound completely inhibited the formation of tubular structures. surrey.ac.uk These findings suggest that this compound can block VEGF-induced in vitro angiogenesis by inhibiting these critical endothelial cell functions. surrey.ac.uk

The ability of this compound to inhibit microvessel sprouting has been evaluated using the mouse aortic ring assay, an ex vivo model of angiogenesis. surrey.ac.ukciteab.comwikipedia.org In this assay, growth factors in Matrigel dramatically induce microvessel sprouting. surrey.ac.ukciteab.com The addition of this compound significantly antagonized this sprouting. surrey.ac.ukciteab.com At a concentration of 5 μmol/L, this compound was capable of inhibiting almost all microvessel sprouting compared to the control group. surrey.ac.ukciteab.com This indicates that this compound can effectively suppress the initiation of new vessel formation from existing microvessels. surrey.ac.ukciteab.com

To assess the effects of this compound on VEGF-induced angiogenesis in vivo, the mouse Matrigel plug assay has been employed. surrey.ac.ukciteab.com In this assay, Matrigel containing VEGF is injected subcutaneously into mice, leading to the formation of new blood microvessels. surrey.ac.ukciteab.com Matrigel plugs containing VEGF alone appeared dark red after being fixed, indicating the formation of a functional vasculature filled with red blood cells. surrey.ac.ukciteab.com In contrast, the color of Matrigel plugs containing VEGF plus this compound, particularly at 10 μmol/L, was significantly paler, indicating less blood vessel formation. surrey.ac.ukciteab.com Analysis of the plugs revealed that this compound at 10 μmol/L strongly inhibited the number and formation of microvessels induced by VEGF. surrey.ac.ukciteab.com These results demonstrate that this compound can suppress VEGF-induced neovessel formation in vivo. surrey.ac.ukciteab.com

Microvessel Sprouting Inhibition (e.g., mouse aortic ring assay)

Inhibition of Tumor Growth and Metastasis in Xenograft Models (e.g., prostate cancer, glioma)

Preclinical studies using xenograft models have investigated the effects of this compound on tumor growth and metastasis. In a xenograft mouse tumor model using prostate cancer cells (PC-3), this compound inhibited tumor growth and tumor angiogenesis in vivo. surrey.ac.ukciteab.comnih.govmybiosource.comgoogle.com This suggests that this compound may inhibit tumorigenesis by targeting angiogenesis. surrey.ac.ukciteab.com

This compound substances have also shown anti-tumoral activity against glioma cells, including U87 and C6 cells. citeab.comhznu.edu.cn Studies have investigated the inhibitory activity of biflavone substances on xenograft tumor cells using an axillary xenograft tumor model of rat glioma C6 cells. hznu.edu.cn While detailed data on tumor size reduction or metastasis inhibition specifically for this compound in glioma xenografts were not extensively provided in the snippets, the compound demonstrated a certain level of anti-tumor activity in these models. citeab.comhznu.edu.cn

Induction of Programmed Cell Death Pathways

Research suggests that this compound can influence programmed cell death pathways, although the specific mechanisms and types of cell death induced may vary depending on the cell type. One study indicated that this compound could induce apoptosis in certain contexts. researchgate.net However, another study on vascular smooth muscle cells (VSMCs) reported that this compound blocked cell migration without causing apoptosis or cell cycle arrest in these specific cells. wikipedia.org

In human glioblastoma cells, a study indicated that an extract from Garcinia dulcis flowers, containing camboginol and this compound as principal bioactive compounds, promoted autophagic cell death. sigmaaldrich.comresearchgate.net This autophagic cell death induced by the extract might be associated with endoplasmic reticulum (ER) stress. researchgate.net

Furthermore, in silico studies have suggested that this compound can block the activity of proteins involved in cell survival and proliferation, such as Caspase-9, TNF-α, ER-α, and HER-2. mybiosource.com this compound reportedly exhibited the strongest binding affinity among the tested ligands for these targets. mybiosource.com Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway. wikipedia.org TNF-α is a cytokine that can induce apoptosis through the death receptor pathway. wikipedia.org While one study on VSMCs did not observe apoptosis induction by this compound wikipedia.org, the interaction with these pro-apoptotic or growth-regulating proteins suggests a potential for influencing cell fate pathways in cancer cells.

Data Tables

Table 1: Inhibition of VEGF-Induced HUVEC Tube Formation by this compound

| This compound Concentration | Inhibition of Tube Formation |

| 10 μmol/L | 50% |

| 50 μmol/L | Complete |

Table 2: Inhibition of Microvessel Sprouting in Mouse Aortic Ring Assay by this compound

| This compound Concentration | Inhibition of Sprouting |

| 5 μmol/L | Almost complete |

Table 3: Inhibition of VEGF-Induced Neovessel Formation in Mouse Matrigel Plug Assay by this compound

| This compound Concentration | Effect on Vessel Formation |

| 10 μmol/L | Strongly inhibited |

Autophagic Cell Death Induction (e.g., glioblastoma cells)

Studies have indicated that an extract from Garcinia dulcis, containing this compound and Camboginol as principal bioactive compounds, promoted autophagic cell death against A172 human glioblastoma cells. dbpia.co.krresearchgate.netnih.gov This effect was observed at cytotoxic concentrations of the extract and was evidenced by enhanced autophagic flux and increased expression of autophagic markers. dbpia.co.krresearchgate.net

Endoplasmic Reticulum Stress-Mediated Mechanisms

The induction of autophagic cell death by the G. dulcis extract in A172 glioblastoma cells appears to be associated with the induction of endoplasmic reticulum (ER) stress. dbpia.co.krresearchgate.netnih.gov The extract promoted the release of the ER stress marker BiP, leading to the activation of IRE1α and PERK through autophosphorylation, which may be linked to the ER stress response in these cells. nih.gov This suggests that ER stress plays a role in the cytotoxic autophagy induced by the extract containing this compound. dbpia.co.krresearchgate.netnih.gov

Cell Cycle Arrest Induction

This compound has been shown to influence cell cycle progression in certain cell types. In human umbilical vein endothelial cells (HUVECs), this compound induced a depletion of cells in the G0/G1 phase and a concomitant accumulation of cells in the G2/M phase, suggesting an arrest in cell cycle progression. nih.govaacrjournals.org However, studies in vascular smooth muscle cells (VSMCs) indicated that this compound did not significantly affect cell cycle progression at concentrations up to 10 µM, although a higher concentration of 100 µM was observed to block G2/M to G1 progression, inducing G1 arrest. nih.gov

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

This compound has demonstrated inhibitory effects on the proliferation of various cancer and endothelial cell lines. This compound significantly inhibited VEGF-induced endothelial cell viability in HUVECs in a dose-dependent manner, with a half-maximal inhibition at 20 µmol/L. nih.govaacrjournals.org It also inhibited the proliferation of PC-3 prostate cancer cells, although it was found to be more effective in inhibiting cell viability in HUVECs than in PC-3 cells. nih.govaacrjournals.org While a G. dulcis extract containing this compound showed cytotoxic activity against A172 human glioblastoma cells, this effect was attributed to the extract which contains multiple compounds. researchgate.net this compound has also been reported to have anticancer activity against MCF-7 breast cancer cells. researchgate.net Information regarding the direct effect of purified this compound on U87 and C6 cell proliferation was not prominently available in the provided search results.

Here is a summary of proliferation inhibition findings where specific data was available:

| Cell Line | Effect Observed | Specifics (if available) | Source |

| HUVECs | Inhibition of VEGF-induced cell viability | Dose-dependent, IC50 = 20 µmol/L | nih.govaacrjournals.org |

| PC-3 | Inhibition of cell viability | Less effective than in HUVECs | nih.govaacrjournals.org |

| MCF-7 | Anticancer activity | Activity eight times lower than doxorubicin (B1662922) (55.84 µg/mL vs 6.99 µg/mL) | researchgate.net |

| A172 | Cytotoxic activity (by G. dulcis extract) | Associated with autophagy and ER stress | dbpia.co.krresearchgate.netnih.gov |

Regulation of Inflammatory Responses

This compound has exhibited anti-inflammatory properties in preclinical settings.

Attenuation of Inflammation in Animal Models

This compound has demonstrated anti-inflammatory effects in established animal models of inflammation. It showed potent inhibition of 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear inflammation in mice following topical administration, reducing both edema and myeloperoxidase levels. nih.gov A significant anti-inflammatory effect was also observed in the mouse paw carrageenan edema model after oral administration, with the highest inhibition noted at 3 hours post-induction of inflammation. nih.gov These models are commonly used to evaluate the anti-inflammatory activity of compounds. semanticscholar.orgasianjpr.comredalyc.orgmdpi.com

Mechanisms Independent of Eicosanoid Synthesis

The anti-inflammatory activity of this compound appears to be mediated through mechanisms that are not directly related to the synthesis of eicosanoids. nih.govconicet.gov.ar While this compound scavenged reactive oxygen species generated by human neutrophils, it did not modify cellular responses such as degranulation or eicosanoid release. nih.gov This suggests that its anti-inflammatory effects are likely dependent on alternative pathways, such as the scavenging of reactive oxygen species. nih.gov

Mechanisms of Oxidative Stress Modulation

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, plays a significant role in the initiation and progression of various diseases, including cardiovascular disorders. Preclinical studies have investigated this compound's capacity to modulate oxidative stress through direct ROS scavenging and inhibition of processes like lipoprotein oxidation.

Reactive Oxygen Species (ROS) Scavenging Activity

This compound has demonstrated direct reactive oxygen species (ROS) scavenging activity in various experimental systems. It is reported to be an effective scavenger of free oxygen radicals in vitro. physiology.org this compound can scavenge reactive oxygen species produced by human neutrophils. researchgate.netresearchgate.net Studies utilizing the oxygen radical absorbance capacity (ORAC) assay have identified this compound as a potent reactive oxygen scavenger. researchgate.netfrontiersin.org

Enhancement of Antioxidant Enzyme Activity

While this compound possesses antioxidant properties, direct evidence from the provided search results regarding its specific ability to enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), or glutathione reductase (GR) is not explicitly detailed. The antioxidant effects observed for this compound may be related to its general free radical scavenging capabilities. researchgate.net

Inhibition of Human Lipoprotein Oxidation (e.g., LDL oxidation)

This compound has shown strong inhibitory effects on the oxidation of human low-density lipoprotein (LDL). researchgate.netnih.gov This inhibition has been observed in both Fe2+-mediated and non-metal induced LDL oxidation systems. researchgate.netnih.gov Notably, in some test systems, this compound has been found to be more potent in its anti-LDL oxidation activity compared to alpha-tocopherol (B171835) (vitamin E), a well-known antioxidant. researchgate.netnih.gov The mechanism underlying this effect involves the ability of this compound to bind Fe2+, which prevents the production of hydroxyl radicals. researchgate.net Additionally, it acts as a free radical scavenger by donating hydrogen to radical species. researchgate.net this compound also provides protection to LDL particles against both lipid and protein oxidation. researchgate.netfrontiersin.org

Table 1: Inhibition of Human LDL Oxidation by this compound

| Assay Type | This compound Effect | Comparison to Alpha-Tocopherol | Mechanism | Source |

| Fe2+-mediated LDL Oxidation | Strong inhibition | More potent | Binds Fe2+, prevents ·OH production, H donor | researchgate.netnih.gov |

| Non-metal induced LDL Oxidation | Strong inhibition | More potent | H donor | researchgate.netnih.gov |

| Cu2+-induced LDL Oxidation | Protection against oxidation | Not specified | Protects lipids and proteins | frontiersin.org |

Influence on Atherosclerotic Pathogenesis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries, involving complex processes including lipid accumulation, oxidative stress, and the migration and proliferation of vascular smooth muscle cells. Preclinical studies have investigated this compound's potential to influence the development and progression of atherosclerosis.

Amelioration of Atherosclerosis in Animal Models (e.g., Ldlr−/−Apobec1−/− mice)

Oral administration of this compound has demonstrated a significant reduction in atherosclerosis in animal models. In Ldlr−/−Apobec1−/− mice, a model that closely mimics human familial hypercholesterolemia and develops extensive atherosclerosis on a normal diet, dietary supplementation with 0.003% this compound for 8 months led to a significant decrease in atherosclerotic areas in the aortas. nih.govnih.govresearchgate.netresearchgate.net This treatment resulted in approximately a 26% reduction in atherosclerotic areas as determined by both en face and cross-sectional analyses. nih.govnih.govresearchgate.net The amelioration of atherosclerosis occurred without significant changes in plasma lipid profiles or animal weights. nih.govnih.govresearchgate.net

Table 2: Effect of this compound on Atherosclerosis in Ldlr−/−Apobec1−/− Mice

| Animal Model | Diet Supplementation | Duration | Effect on Atherosclerotic Area | Percentage Reduction | Effect on Plasma Lipids/Weight | Source |

| Ldlr−/−Apobec1−/− mice | 0.003% this compound in chow | 8 months | Significantly reduced | ~26% | No significant change | nih.govnih.govresearchgate.netresearchgate.net |

Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration

Vascular smooth muscle cell (VSMC) migration from the media to the intima is a critical event in the progression of atherosclerotic lesions and neointimal hyperplasia. Preclinical studies have shown that this compound effectively inhibits VSMC migration in cell culture systems. physiology.orgnih.gov This inhibitory effect is mediated through the negative regulation of several kinases involved in cell migration, including focal adhesion kinase (FAK), c-Src, extracellular signal-regulated kinase (ERK), and RhoA. physiology.orgnih.govnih.govnih.gov Consistent with these in vitro findings, immunohistochemical analysis of atherosclerotic lesions in this compound-treated Ldlr−/−Apobec1−/− mice revealed a reduced number of VSMCs in the intima compared to control animals. physiology.orgnih.govnih.govresearchgate.net This suggests that this compound retards the development of atherosclerosis, at least in part, by limiting the migration of VSMCs into the intimal layer of the vasculature. physiology.orgnih.govnih.gov

This compound is a biflavonoid compound that has been the subject of various preclinical investigations into its biological activities. These studies have explored its potential effects on neointimal formation, antiviral efficacy, hypocholesterolemic properties, and antiparasitic and antimicrobial activities.

Effects on Neointimal Formation

Preclinical research indicates that this compound can block injury-induced neointimal formation. Studies using endothelium-denudated mouse carotid arteries demonstrated that oral administration of this compound significantly reduced the degree of neointimal hyperplasia. nih.govresearchgate.net This effect was observed without an increase in apoptotic or proliferating cells within the neointima, as evaluated by Ki-67 and TUNEL staining. nih.govnih.gov

At the cellular level, this compound has been shown to inhibit vascular smooth muscle cell (VSMC) migration, a key process in neointimal formation. nih.govresearchgate.netnih.gov Both scratch wound and invasion assays have demonstrated this inhibitory effect. nih.govresearchgate.net this compound also prevented VSMCs from forming lamellipodia, structures essential for cell migration. nih.gov Mechanistically, the inhibition of VSMC migration by this compound appears to involve negative regulatory effects on several migration-related kinases, including FAK, Src, ERK, and RhoA. nih.govresearchgate.net Consistent with the animal data, this compound did not affect VSMC cell cycle progression or induce apoptosis in cellular studies. nih.govresearchgate.net

In apoE−/− mice, a model for atherosclerosis, oral this compound treatment resulted in significantly less neointimal formation in injured carotid arteries compared to control mice. nih.gov The mean serum concentration of this compound in treated animals was approximately 1.37 µM. nih.gov

Data Table: Effects of Oral this compound on Neointimal Formation in Injured Carotid Arteries of apoE−/− Mice nih.gov

| Group | Neointimal Formation Area (µm²) | p-ERK Positivity in Neointima (%) | TUNEL Index (Apoptosis) |

| Control | 21769.7 ± 7862.7 | 42.9 | 19.9 ± 6.1 |

| This compound (0.15% w/w in chow) | 7862.7 ± 4047 | 12.5 | 16.0 ± 4.6 |

| Statistical Significance | P < 0.01 | Reduced | P = 0.23 |

Note: Data are presented as mean ± standard deviation where available.

Preclinical Antiviral Efficacy Research

This compound has demonstrated antiviral activity in preclinical settings against a range of viruses. researchgate.netresearchgate.netbenthamdirect.com

Activity against Human Immunodeficiency Virus (HIV)

This compound has shown significant antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1). benthamdirect.comscilit.comnih.govaacrjournals.org In phytohemagglutinin-stimulated primary human peripheral blood mononuclear cells, this compound demonstrated antiviral activity against HIV-1 (strain LAV-1) with an EC50 value of 6.9 μM and a selectivity index of approximately 10. scilit.comnih.gov this compound was also found to be moderately active against HIV-1 reverse transcriptase (RT), with an IC50 value of 116 μM. scilit.comnih.gov

Broad-Spectrum Antiviral Potential (e.g., influenza, SARS, dengue, coxsackieviral, hepatitis, HSV, Epstein-Barr virus)

Beyond HIV, this compound and other biflavonoids have shown potential activity against a broad spectrum of viruses. These include influenza, severe acute respiratory syndrome (SARS), dengue, coxsackieviral, hepatitis, Herpes Simplex Virus (HSV), and Epstein-Barr virus (EBV). researchgate.netresearchgate.net Some of the proposed mechanisms for the antiviral activity of biflavonoids, including this compound, involve the inhibition of viral enzymes such as neuraminidase, chymotrypsin-like protease, DV-NS5 RNA-dependent RNA polymerase, reverse transcriptase (RT), fatty acid synthase, DNA polymerase, UL54 gene expression, and Epstein-Barr virus early antigen activation. researchgate.net

Research on Hypocholesterolemic Effects

This compound has been investigated for its potential hypocholesterolemic effects. nih.goveurekaselect.comresearchgate.net

Inhibition of HMG-CoA Reductase Activity

This compound has been identified as a biflavonoid inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway. nih.goveurekaselect.comresearchgate.net In vitro studies using the catalytic domain of house mouse HMG-CoA reductase showed that this compound inhibited the enzyme activity by competing with HMG-CoA. nih.govresearchgate.net It was found to be non-competitive towards NADPH. nih.govresearchgate.net The inhibition constants (Kᵢ) with respect to HMG-CoA and NADPH were reported as 80.87 ± 0.06 µM and 103 ± 0.07 µM, respectively. nih.govresearchgate.net

Both flavonoid subunits of this compound, naringenin (B18129) and luteolin (B72000), also competed with HMG-CoA with similar Kᵢ values (83.58 ± 4.37 µM and 83.59 ± 0.94 µM, respectively) and were non-competitive with NADPH (Kᵢ of 182 ± 0.67 µM and 188 ± 0.14 µM, respectively). nih.govresearchgate.net These findings suggest that each subunit of this compound might occupy the active site of the enzyme, thereby blocking the access of its substrate, HMG-CoA. nih.govresearchgate.net

Data Table: Inhibition Constants (Kᵢ) of this compound and its Subunits on HMG-CoA Reductase Activity nih.govresearchgate.net

| Compound | Kᵢ vs HMG-CoA (µM) | Kᵢ vs NADPH (µM) | Mode of Inhibition vs HMG-CoA | Mode of Inhibition vs NADPH |

| This compound | 80.87 ± 0.06 | 103 ± 0.07 | Competitive | Non-competitive |

| Naringenin | 83.58 ± 4.37 | 182 ± 0.67 | Competitive | Non-competitive |

| Luteolin | 83.59 ± 0.94 | 188 ± 0.14 | Competitive | Non-competitive |

Note: Data are presented as mean ± standard deviation where available.

Antiparasitic and Antimicrobial Investigations

This compound has demonstrated antiparasitic and antimicrobial activities in preclinical studies. benthamdirect.commdpi.comresearchgate.net

Against parasites, this compound has shown promising effects against Leishmania species, potentially by interacting with enzymes and enhancing antioxidant activity. mdpi.com Some studies indicate activity against both promastigote and amastigote forms of Leishmania species. mdpi.com this compound has also shown moderate activity against Plasmodium falciparum, the parasite responsible for malaria. thieme-connect.commedwinpublishers.com In one study, this compound exhibited an IC50 of 9.20 ± 0.96 µg/mL against the chloroquine-sensitive 3D7 strain of P. falciparum. medwinpublishers.com

In terms of antimicrobial activity, this compound has been evaluated against various bacterial and fungal strains. researchgate.netbenthamdirect.commdpi.comresearchgate.netbiocrick.combenthamopenarchives.com It has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. biocrick.combenthamopenarchives.com For instance, this compound presented significant activity against Escherichia coli ATCC8739 with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. biocrick.com It has also shown activity against Pseudomonas putida and Pseudomonas aeruginosa with an MIC value of 900 µg/L. benthamopenarchives.com this compound has also demonstrated activity against the fungus Candida albicans. biocrick.com Furthermore, this compound has been identified as an efflux pump inhibitor, capable of potentiating the activity of antibiotics like Norfloxacin against multidrug-resistant Staphylococcus aureus strains overexpressing efflux pumps. biocrick.com

Antimalarial Activity (e.g., P. berghei-infected mice)

Research indicates that biflavonoids, including this compound, possess activity against protozoal infections such as malaria biocrick.comresearchgate.net. Some biflavonoids may exert antimalarial effects by inhibiting targets like Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase or causing depolarization of parasitic mitochondrial membranes biocrick.comresearchgate.net. While general antimalarial activity of biflavonoids is noted, specific detailed studies on this compound's effects in P. berghei-infected mice were not prominently found in the initial search results. However, biflavonoids from Garcinia chromocarpa, including this compound, have been evaluated for their antiplasmodial activity researchgate.net.

Anti-Protozoal Efficacy (e.g., Leishmaniasis)

This compound has shown promising effects against Leishmania species mdpi.comresearchgate.net. Studies have demonstrated that this compound and its derivatives exhibit leishmanicidal activity against both promastigote and amastigote forms of Leishmania amazonensis researchgate.netnih.gov. This activity may involve interaction with enzymes and enhancement of antioxidant activity mdpi.comresearchgate.net. Certain this compound derivatives, particularly lipophilic ones, have shown high activity against Leishmania amazonensis promastigote and amastigote forms with low IC50 values nih.gov.

Interactive Table: Leishmanicidal Activity of this compound and Derivatives against Leishmania amazonensis

| Compound | Form | IC50 (µM) |

| This compound (3) | Promastigote | - |

| This compound (3) | Amastigote | - |

| This compound-7,4',7″,3‴,4‴-penta-O-acetyl (4) | Promastigote | 0.0147 |

| This compound-7,4',7″,3‴,4‴-penta-O-acetyl (4) | Amastigote | 0.042 |

| This compound-7,4',7″,3‴,4‴-penta-O-methyl (5) | Promastigote | 0.0403 |

| This compound-7,4',7″,3‴,4‴-penta-O-methyl (5) | Amastigote | 0.0603 |

| This compound-7,4',7″,3‴,4‴-penta-O-butanoyl (6) | Promastigote | 0.0189 |

| This compound-7,4',7″,3‴,4‴-penta-O-butanoyl (6) | Amastigote | 0.059 |

Note: IC50 values for natural this compound (3) against L. amazonensis promastigotes and amastigotes were not explicitly provided in the snippet, but the derivatives showed significantly higher activity compared to natural compounds of low lipophilicity. nih.gov

This compound has also demonstrated inhibitory activity against recombinant cysteine protease type 2.8 (r-CPB2.8) and r-CPB3 isoforms, enzymes considered virulence factors in Leishmania species researchgate.netnih.gov.

Antibacterial and Antifungal Studies

This compound has been reported to possess antibacterial and antifungal activities biocrick.commdpi.comtandfonline.comscispace.com. It has shown activity against both Gram-positive and Gram-negative bacteria biocrick.com. Specifically, this compound has demonstrated significant activity against Escherichia coli ATCC8739 with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL biocrick.comnih.govtandfonline.com. It has also shown moderate antibacterial activity against Pseudomonas putida and Pseudomonas aeruginosa with an MIC value of 900 µg/L benthamopenarchives.com. This compound has also been found to inhibit the efflux of Ethidium Bromide (EtBr) in Staphylococcus aureus strains overexpressing specific efflux pump genes, suggesting its potential as an adjuvant in antibiotic therapy for multidrug-resistant S. aureus biocrick.com.

Regarding antifungal activity, dimeric flavonoids like this compound have shown activity towards Candida albicans mdpi.com. This compound has demonstrated activity against Trichophyton rubrum with an MIC value of 4.88 µg/mL tandfonline.com.

Interactive Table: Antibacterial and Antifungal Activity of this compound

| Microorganism | Activity | MIC | Reference |

| Escherichia coli ATCC8739 | Significant | 8 µg/mL | biocrick.comnih.govtandfonline.com |

| Pseudomonas putida | Moderate | 900 µg/L | benthamopenarchives.com |

| Pseudomonas aeruginosa | Moderate | 900 µg/L | benthamopenarchives.com |

| Staphylococcus aureus | Inhibitory (efflux pump) | - | biocrick.com |

| Candida albicans | Active | - | mdpi.com |

| Trichophyton rubrum | Active | 4.88 µg/mL | tandfonline.com |

Investigations into Neuroprotective Potential and Effects on Neurodegenerative Processes (e.g., Alzheimer's disease related mechanisms)

Flavonoids, including biflavonoids like this compound, are being investigated for their neuroprotective potential and their effects on neurodegenerative processes, such as those involved in Alzheimer's disease (AD) nih.govmdpi.comfrontiersin.orgnih.gov. While the provided search results highlight the general neuroprotective potential of flavonoids through mechanisms like inhibiting oxidative stress, inflammation, amyloid-beta aggregation, and modulating signaling pathways nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net, specific detailed studies focusing solely on this compound's direct effects on Alzheimer's disease-related mechanisms were not extensively detailed. However, this compound has been mentioned in the context of neuroprotective activities of biflavonoids researchgate.net. Flavonoids can exert neuroprotective effects by inhibiting neuronal apoptosis induced by neurotoxic substances like free radicals and amyloid-beta proteins frontiersin.org. They may also inhibit enzymes involved in the formation of amyloid plaques and modulate signaling pathways crucial for cognitive and neuroprotective functions frontiersin.orgnih.govresearchgate.net.

Vasorelaxant and Antihypertensive Studies

This compound has demonstrated vasorelaxant and antihypertensive properties in preclinical studies researchgate.netresearchgate.nettci-thaijo.orgsemanticscholar.orgscienceasia.orgnih.govnih.govukm.mymdpi.com.

Endothelium-Dependent Nitric Oxide Signaling Pathway Modulation

Studies have shown that the vasorelaxant effect of this compound is endothelium-dependent and primarily involves the nitric oxide (NO) signaling pathway tci-thaijo.orgscienceasia.orgnih.govukm.mytci-thaijo.org. This compound induces vasorelaxation in a concentration-dependent manner in isolated rat thoracic aortic rings with intact endothelium tci-thaijo.org. Pre-incubation with a nitric oxide synthase inhibitor significantly abolishes this vasorelaxant effect, indicating the involvement of NO tci-thaijo.org. The mechanism is thought to involve increased activation of endothelial nitric oxide synthase (eNOS), leading to increased production of NO ukm.my. Additionally, ATP-sensitive K+ channels and calcium-activated K+ channels may also partially participate in the vasorelaxant effect of this compound tci-thaijo.org.

Interactive Table: Vasorelaxant Effect of this compound on Isolated Rat Thoracic Aorta

| Condition | EC50 (M) | Maximal Relaxation (%) | Reference |

| Endothelium-intact | ~10⁻⁷ | 77.5 ± 5.4 (at 10⁻⁵ M) | tci-thaijo.org |

| Endothelium-denuded | Effect abolished | - | tci-thaijo.org |

| With L-NOARG | Effect abolished | - | tci-thaijo.org |

| With Glibenclamide | Partially inhibited | - | tci-thaijo.org |

| With TEA | Partially inhibited | - | tci-thaijo.org |

Note: EC50 values and maximal relaxation are approximate based on the provided data.

Hypotensive and Diuretic Effects in Animal Models

This compound has exhibited hypotensive and diuretic effects in animal models, including normotensive and 2-kidneys-1-clip (2K1C) renovascular hypertensive rats researchgate.netnih.govresearchgate.netsemanticscholar.orgscienceasia.orgnih.govmdpi.combiomedres.us. Intravenous administration of this compound has been shown to decrease arterial blood pressure and increase urine volume researchgate.netscienceasia.org. In 2K1C hypertensive rats, this compound administration reduced arterial blood pressure and increased effective renal plasma flow (ERPF) scienceasia.org. These hypotensive and diuretic effects may be related to its vasorelaxant properties and potential antioxidant activity scienceasia.org. Oral administration of Garcinia dulcis extract containing this compound also demonstrated hypotensive effects in 2K1C hypertensive rats nih.govsemanticscholar.orgukm.my.

Interactive Table: Hypotensive and Diuretic Effects of this compound in 2K1C Hypertensive Rats

| Effect | Observation in 2K1C Rats | Potential Mechanism | Reference |

| Hypotensive | Decreased arterial blood pressure | Vasorelaxation (endothelium-dependent NO pathway), Antioxidant activity | researchgate.netnih.govresearchgate.netsemanticscholar.orgscienceasia.orgnih.govukm.mymdpi.com |

| Diuretic | Increased urine volume, Increased ERPF | Related to hypotensive effect, Antioxidant property | researchgate.netscienceasia.org |

Molecular Mechanisms of Action for Morelloflavone

Enzyme Inhibition Profiles

Morelloflavone (B191904) exhibits inhibitory activity against a spectrum of enzymes, highlighting its potential as a multi-targeted compound.

Secretory Phospholipase A2 (sPLA2) Inhibition

This compound has been identified as an inhibitor of secretory phospholipase A2 (sPLA2) in vitro. Studies have shown potent inhibition against human recombinant synovial sPLA2 and bee venom sPLA2, with reported IC₅₀ values of 0.9 µM and 0.6 µM, respectively. nih.gov This inhibition appears to be irreversible. nih.gov this compound has demonstrated selectivity for sPLA2 enzymes belonging to Groups II and III. nih.gov In contrast, it did not show activity against cytosolic PLA2 from human monocytes. nih.gov Molecular modeling studies suggest that this compound may occupy the substrate binding cleft of sPLA2, forming hydrogen bonds with residues such as Gly33, Asp49, Gly53, and Thr68, thereby preventing substrate binding. researchgate.net

3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase Inhibition

This compound has been investigated for its inhibitory effect on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.govresearchgate.net In vitro studies using the catalytic domain of house mouse HMG-CoA reductase revealed that this compound inhibits the enzyme by competing with the substrate HMG-CoA. nih.govresearchgate.net However, its inhibition was found to be non-competitive with respect to NADPH. nih.govresearchgate.net The inhibition constants (Kᵢ) for this compound have been determined as 80.87 ± 0.06 µM with respect to HMG-CoA and 103 ± 0.07 µM with respect to NADPH. nih.govresearchgate.net Both flavonoid subunits of this compound, naringenin (B18129) and luteolin (B72000), also demonstrated competitive inhibition with HMG-CoA and non-competitive inhibition with NADPH, with similar Kᵢ values. nih.govresearchgate.net This suggests that each subunit of this compound may occupy the active site of the enzyme, impeding substrate access. nih.gov In silico studies further support that this compound occupies the HMG-binding pocket on HMG-CoA reductase, blocking access of substrates to the active site. researchgate.net The binding pose and interaction pattern were comparable to those of known statin inhibitors. researchgate.net

| Enzyme | Inhibition Type (vs. Substrate) | Kᵢ (µM) vs. HMG-CoA | Kᵢ (µM) vs. NADPH |

|---|---|---|---|

| HMG-CoA Reductase | Competitive (HMG-CoA) | 80.87 ± 0.06 | 103 ± 0.07 |

| Naringenin (subunit) | Competitive (HMG-CoA) | 83.58 ± 4.37 | 182 ± 0.67 |

| Luteolin (subunit) | Competitive (HMG-CoA) | 83.59 ± 0.94 | 188 ± 0.14 |

Cysteine Protease Inhibition

This compound has shown inhibitory potential against cysteine proteases, including papain and cruzain. researchgate.netacademicjournals.orgacademicjournals.org Studies investigating natural and semisynthetic this compound derivatives demonstrated varying degrees of inhibition. academicjournals.orgacademicjournals.org For natural this compound, IC₅₀ values of 10.5 ± 0.3 µM for papain and 9.6 ± 1.0 µM for cruzain have been reported. academicjournals.orgacademicjournals.org A semisynthetic derivative, this compound-7,4`,7``,3,4-penta-O-butanoyl, was particularly effective against cruzain with an IC₅₀ of 8.1 ± 0.6 µM. [2, 11] Another natural biflavonoid, fukugetin (B10819961) (structurally related to this compound), inhibited cruzain and papain by a slow reversible type inhibition with Kᵢ values of 1.1 µM and 13.4 µM, respectively. [33, 36] Kinetic analyses indicated partial competitive inhibition for cruzain and hyperbolic mixed-type inhibition for papain by fukugetin. Molecular docking studies suggested that fukugetin binds to the S2 and S3 pockets of these proteases through hydrophobic interactions and hydrogen bonds. [33, 36]

| Compound | Papain IC₅₀ (µM) | Cruzain IC₅₀ (µM) |

|---|---|---|

| This compound (natural) | 10.5 ± 0.3 | 9.6 ± 1.0 |

This compound-7,4`,7``,3,4-penta-O-butanoyl |

Not specified | 8.1 ± 0.6 |

Serine Protease Inhibition

This compound also exhibits inhibitory activity against serine proteases, such as trypsin. [1, 2, 11] Natural this compound showed an IC₅₀ of 50 ± 2 µM against trypsin. [2, 11] A semisynthetic derivative, this compound-7,4`,7``,3,4-penta-O-methyl, demonstrated higher potency against trypsin with an IC₅₀ of 1.64 ± 0.11 µM, being significantly more effective than the reference inhibitor TLCK (IC₅₀ = 11.8 ± 1.3 µM). [2, 11] Studies on the inhibition of proprotein convertases (PCs) by this compound (BF1) indicated a mixed inhibition mechanism for Kex2 and PC1, and competitive inhibition for Furin.

| Compound | Trypsin IC₅₀ (µM) |

|---|---|

| This compound (natural) | 50 ± 2 |

This compound-7,4`,7``,3,4-penta-O-methyl |

1.64 ± 0.11 |

| TLCK (reference) | 11.8 ± 1.3 |

Mitotic Kinesin Eg5 Inhibition

This compound has been identified as a novel inhibitor of mitotic kinesin Eg5. [6, 10, 26, 27] In silico analysis predicted that this compound binds to a putative allosteric pocket on Eg5, located within a cavity formed by specific amino acid residues including Ile-136, Glu-116, Glu-118, Trp-127, Gly-117, Ala-133, Glu-215, Leu-214, and Tyr-211. [6, 10] The predicted binding energy was -8.4 kcal/mol, with a hydrogen bond observed between this compound and Tyr-211. [6, 10, 21] Biochemical studies in vitro confirmed that this compound inhibits both the basal and microtubule-activated ATPase activity of Eg5. [6, 10, 18, 21] This inhibition does not compete with ATP binding, supporting an allosteric mechanism. [6, 10, 18] Furthermore, this compound was shown to suppress the gliding of Eg5 along microtubules. [6, 10, 18] These findings collectively suggest that this compound inhibits Eg5 ATPase activity and motor function by binding to an allosteric site. [6, 10, 18, 21, 26, 27] Molecular dynamics simulations provide further insight, indicating that this compound binds to the loop5/α2/α3 allosteric pocket, potentially inducing structural alterations that interfere with enzymatic functions. [18, 21]

Tyrosinase Inhibition

This compound has demonstrated inhibitory properties against tyrosinase, a key enzyme involved in melanogenesis. [1, 3, 20, 32] This inhibition contributes to its potential as a skin lightening agent. nih.gov this compound has been reported to possess potent tyrosinase inhibitory activity. nih.gov In silico studies have shown that this compound displays a high binding affinity to tyrosinase, with a reported binding energy value of -8.5 kcal/mol. This strong binding affinity suggests a significant inhibitory potential against the enzyme. A derivative of this compound, this compound-7''-sulphate, was also found to be a potent inhibitor of tyrosinase. [3, 20]

Alpha-Amylase Inhibition

Alpha-amylase (EC 3.2.1.1) is a key enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in conditions like diabetes. frontiersin.org Studies have investigated the potential of this compound to inhibit alpha-amylase activity. Research involving Garcinia schomburgkiana extracts, from which this compound was isolated, demonstrated inhibitory effects against alpha-amylase. phcog.comphcog.com this compound itself exhibited significant alpha-amylase inhibitory activity, comparable to that of the positive control, acarbose. phcog.comphcog.com In one study, this compound showed an EC₅₀ value of 6.57 ± 0.70 μg/mL against alpha-amylase. phcog.com Another study comparing kolaviron constituents and this compound found that while kolaflavanone (B1673746) had the highest affinity for alpha-amylase among the tested compounds, this compound also formed consistent π–π interactions with the enzyme, suggesting an inhibitory potential. researchgate.netresearchgate.net

Alpha-Amylase Inhibition Data

| Compound | EC₅₀ (μg/mL) | Reference |

| This compound | 6.57 ± 0.70 | phcog.com |

| Acarbose | 0.72 ± 0.07 | phcog.com |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a crucial role in cholinergic neurotransmission. mdpi.com Inhibition of AChE is a strategy for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. mdpi.com While some studies have examined the acetylcholinesterase inhibitory potential of biflavonoids, research specifically on this compound's mechanism of action against this enzyme is less extensive compared to other areas. One study comparing kolaviron constituents and this compound in silico indicated that kolaflavanone had the lowest binding affinity to acetylcholinesterase among the tested compounds, but did not provide specific details on this compound's affinity or inhibitory mechanism against AChE in that context. researchgate.netresearchgate.net However, the broader class of flavonoids, to which this compound belongs, has been shown to interact with both the active and peripheral anionic sites of AChE, leading to increased acetylcholine levels. mdpi.com

Aromatase Inhibition

Aromatase (CYP19) is an enzyme responsible for the conversion of androgens to estrogens, and its inhibition is a therapeutic target in hormone-sensitive breast cancer. mdpi.com Research has explored the potential of natural compounds, including biflavonoids, as aromatase inhibitors. mdpi.comresearchgate.net An in silico study investigated the molecular interaction of natural biflavonoids, including this compound, with aromatase. researchgate.net This study aimed to understand the mechanism of inhibition exerted by these compounds. researchgate.net While the details of this compound's specific binding mode and inhibitory mechanism on aromatase were part of this in silico investigation, the publicly available abstract primarily discusses the objective and the potential of biflavonoids as competitive antagonists of aromatase. researchgate.net The study highlights the importance of understanding these interactions for the management of postmenopausal breast cancer. researchgate.net

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus (HIV-1), converting viral RNA into DNA. Inhibition of this enzyme is a key strategy in antiretroviral therapy. scielo.brmdpi.com this compound has been reported to exhibit antiviral activity against HIV-1. aacrjournals.org Studies have indicated that this compound can inhibit HIV-1 reverse transcriptase in vitro. researchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of HIV-1 RT inhibitors, bind to a hydrophobic pocket distinct from the enzyme's active site, blocking reverse transcription through an allosteric mechanism. scielo.brmdpi.comnih.gov While this compound has been identified as an inhibitor of HIV-1 RT, the precise molecular mechanism by which it exerts this inhibitory effect, specifically whether it acts as an NNRTI or through another mechanism, requires further detailed investigation. researchgate.net

Modulation of Cellular Signaling Pathways

Beyond enzymatic inhibition, this compound has been shown to modulate crucial cellular signaling pathways involved in various biological processes, including angiogenesis and cell proliferation.

Rho GTPase Pathway Regulation (e.g., RhoA, Rac1, Cdc42 activation)

Rho GTPases, including RhoA, Rac1, and Cdc42, are small molecular switches belonging to the Ras superfamily that regulate a wide range of cellular functions, such as cytoskeletal organization, cell polarity, migration, and proliferation. aacrjournals.orgnih.govnih.govmdpi.commdpi.com Dysregulation of Rho GTPases is implicated in various diseases, including cancer. mdpi.com Research has demonstrated that this compound can inhibit tumor angiogenesis by targeting Rho GTPases. aacrjournals.orgnih.govnih.gov Specifically, this compound has been shown to inhibit the activation of both RhoA and Rac1 GTPases. aacrjournals.orgnih.govnih.gov However, it appears to have little effect on the activation of Cdc42 GTPase. aacrjournals.orgnih.govnih.gov This selective inhibition of RhoA and Rac1 contributes to this compound's anti-angiogenic effects by influencing processes like cell migration and invasion. aacrjournals.orgnih.govnih.gov

Effect of this compound on Rho GTPase Activation

| Rho GTPase | Effect of this compound | Reference |

| RhoA | Inhibition of activation | aacrjournals.orgnih.govnih.gov |

| Rac1 | Inhibition of activation | aacrjournals.orgnih.govnih.gov |

| Cdc42 | Little to no effect | aacrjournals.orgnih.govnih.gov |

Extracellular Signal-Regulated Kinase (ERK) Pathway Phosphorylation and Activation

The Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the Raf/MEK/ERK pathway, is a crucial signaling cascade that regulates cellular proliferation, differentiation, and survival. aacrjournals.orgnih.gov Activation of this pathway often involves a series of phosphorylation events. aacrjournals.orgnih.gov this compound has been found to inhibit the phosphorylation and activation of kinases within the ERK signaling pathway. aacrjournals.orgnih.govnih.gov Studies have shown that this compound can inhibit the phosphorylation of key kinases in this cascade, including c-Raf, MEK1/2, and ERK1/2, in a concentration-dependent manner. aacrjournals.orgnih.gov This inhibition of the ERK pathway contributes to the anti-proliferative and anti-angiogenic effects observed with this compound. aacrjournals.orgnih.gov The modulation of both Rho GTPases and the ERK pathway highlights the multifaceted molecular actions of this compound. aacrjournals.orgnih.govnih.gov

Effect of this compound on ERK Pathway Kinase Phosphorylation (at 10 μmol/L)

| Kinase | Effect of this compound on Phosphorylation | Reference |

| c-Raf | Significant Inhibition | aacrjournals.orgnih.gov |

| MEK1/2 | Significant Inhibition | aacrjournals.orgnih.gov |

| ERK1/2 | Significant Inhibition | aacrjournals.orgnih.gov |

| p90RSK | Significant Inhibition | aacrjournals.orgnih.gov |

Focal Adhesion Kinase (FAK) and c-Src Modulation

While VEGFR2 signaling involves Focal Adhesion Kinase (FAK) and Src family kinase, studies on this compound's direct modulation of FAK and c-Src show that this compound primarily targets downstream signaling molecules rather than directly inhibiting VEGFR2 activation. aacrjournals.orgnih.gov VEGFR2 activation leads to the activation of various downstream proteins, including Src family kinase and FAK. aacrjournals.orgnih.govdoi.org However, research indicates that this compound does not significantly affect VEGFR2 activation itself. aacrjournals.orgnih.gov

VEGFR2 Downstream Signaling Molecule Regulation

This compound has been shown to regulate signaling molecules downstream of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). aacrjournals.orgnih.gov Although it does not inhibit VEGFR2 activation directly, this compound can inhibit the activation of RhoA and Rac1 GTPases in a dose-dependent manner. aacrjournals.orgnih.gov These Rho GTPases are key regulators of angiogenesis. aacrjournals.org this compound also inhibits the phosphorylation and activation of kinases in the Raf/mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) pathway. aacrjournals.orgnih.gov The ERK signaling pathway is known to be involved in endothelial cell proliferation and survival, processes important for angiogenesis. aacrjournals.orgnih.gov Half-maximal inhibitory effects on RhoA and Rac1 activation were observed at approximately 5 μmol/L. aacrjournals.org

Interception of Free Radical Species

This compound exhibits antioxidant properties and functions as a scavenger of free radical species. researchgate.netnih.govirb.hrpnfs.or.krscielo.org.co Its antioxidant activity is attributed to its ability to donate hydrogen atoms to radicals and to chelate metal ions, such as Fe²⁺, which can prevent the production of hydroxyl radicals. researchgate.net This free radical scavenging capability is a significant part of the antioxidant activity of flavonoid compounds like this compound. irb.hr The presence and position of hydroxyl groups on the flavonoid structure play a crucial role in their radical-scavenging activity. irb.hrmdpi.com this compound has shown strong antioxidant effects in both Fe²⁺-mediated and non-metal-induced human low-density lipoprotein (LDL) oxidation. researchgate.netnih.gov It can also scavenge reactive oxygen species produced by human neutrophils, with reported IC₅₀ values of 1.8 μM for lucigenin (B191737) and 2.7 μM for luminol. researchgate.net

Engagement with Protein Targets and Binding Signatures

This compound has been shown to engage with various protein targets, exhibiting specific binding signatures.

HMG-CoA Reductase: this compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway and a target for hypocholesterolemic agents. researchgate.netresearchgate.netresearchgate.net In vitro studies using the catalytic domain of house mouse HMG-CoA reductase demonstrated that this compound inhibits the enzyme activity by competing with HMG-CoA. researchgate.net It was found to be non-competitive towards NADPH. researchgate.net

| Substrate | Inhibition Type | Kᵢ (µM) |

| HMG-CoA | Competitive | 80.87 ± 0.06 |

| NADPH | Non-competitive | 103 ± 0.07 |